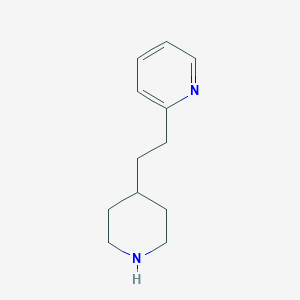

2-(2-(Pipéridin-4-yl)éthyl)pyridine

Vue d'ensemble

Description

2-(2-(Piperidin-4-yl)ethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(Piperidin-4-yl)ethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Piperidin-4-yl)ethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2-(2-(Piperidin-4-yl)ethyl)pyridine are being explored as potential anticancer agents. For instance, studies have shown that compounds containing piperidine structures can inhibit key kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Neuropharmacological Effects

This compound has also been evaluated for its influence on cognitive functions. Some derivatives have demonstrated potential in enhancing learning and memory in animal models, suggesting their role as cognitive enhancers .

| Application | Details |

|---|---|

| Anticancer | Inhibition of ALK and ROS1 kinases |

| Cognitive Enhancement | Potential effects on learning and memory |

Coordination Chemistry

Complex Formation

In coordination chemistry, 2-(2-(Piperidin-4-yl)ethyl)pyridine serves as a ligand in the formation of metal complexes. These complexes have been studied for their structural properties and potential applications in catalysis and materials science . The ability to form stable complexes with various metal ions enhances its utility in developing new materials with specific properties.

| Metal Ion | Complex Stability |

|---|---|

| Copper (II) | High |

| Nickel (II) | Moderate |

Biochemical Interactions

Enzyme Inhibition

The compound has been shown to interact with several enzymes, acting as an inhibitor for specific pathways. For example, it has been identified as a dual inhibitor of ALK and ROS1 kinases, which are crucial in various signaling pathways related to cell growth and survival .

Cellular Effects

Studies indicate that this compound influences cellular signaling pathways, gene expression, and metabolic processes. Its interaction with cellular components can lead to significant changes in cell function, impacting processes such as apoptosis and differentiation .

Case Study 1: Anticancer Activity

A study conducted by Wang et al. (2017) focused on the synthesis of piperidine derivatives related to 2-(2-(Piperidin-4-yl)ethyl)pyridine. The results showed that these derivatives exhibited potent inhibitory effects on cancer cell lines, particularly those expressing high levels of ALK.

Case Study 2: Neuropharmacological Effects

Research by Ming-zhu (2012) investigated the cognitive effects of piperidine derivatives in rodent models. The findings suggested that certain modifications to the piperidine structure could enhance memory retention and learning capabilities.

Mécanisme D'action

Mode of Action

The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:

- Some piperidine-based compounds, including 2-(2-(Piperidin-4-yl)ethyl)pyridine, may intercalate with DNA, affecting gene expression and cellular processes . Piperidine derivatives have been investigated as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Piperine, a natural piperidine alkaloid, exhibits antioxidant activity by suppressing free radicals .

Biochemical Pathways

- If the compound interacts with DNA or proteins involved in apoptosis, it may influence cell survival and programmed cell death . Protein kinases play crucial roles in signal transduction. Inhibition of specific kinases could impact downstream signaling cascades.

Analyse Biochimique

Biochemical Properties

2-(2-(Piperidin-4-yl)ethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the activity of these kinases, which are involved in cell signaling pathways and can impact cell proliferation and survival.

Cellular Effects

The effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK and ROS1 kinases can lead to changes in cell signaling pathways that regulate cell growth and differentiation . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-(2-(Piperidin-4-yl)ethyl)pyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a dual inhibitor of ALK and ROS1 kinases involves binding to the active sites of these enzymes, thereby preventing their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can undergo degradation over time, which can impact their long-term effects on cellular function . Additionally, the temporal effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-(2-(Piperidin-4-yl)ethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2-(2-(Piperidin-4-yl)ethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(2-(Piperidin-4-yl)ethyl)pyridine can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also impact the compound’s stability and degradation.

Activité Biologique

2-(2-(Piperidin-4-yl)ethyl)pyridine, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for 2-(2-(Piperidin-4-yl)ethyl)pyridine is C₉H₁₄N, with a molecular weight of approximately 150.22 g/mol. The compound features both piperidine and pyridine moieties, which contribute to its unique properties and biological activities. Its ability to permeate the blood-brain barrier suggests potential applications in treating neurological disorders.

Biological Activity Overview

Research indicates that compounds containing piperidine and pyridine structures exhibit a wide range of biological activities, including:

- Neuroactive Properties : Potential interactions with neurotransmitter receptors may position this compound as a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Similar piperidine derivatives have shown antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that 2-(2-(Piperidin-4-yl)ethyl)pyridine may also possess antimicrobial properties .

- Receptor Modulation : Studies suggest that this compound may act as an inhibitor or modulator of various biological pathways, particularly those involving neurotransmission .

The specific mechanisms through which 2-(2-(Piperidin-4-yl)ethyl)pyridine exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors such as acetylcholine receptors, which are critical in the treatment of Alzheimer's disease and other cognitive disorders.

- Transport Protein Substrate : It may serve as a substrate for various transport proteins, indicating possible drug-drug interactions that could influence its pharmacokinetics.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmission, suggesting that this compound could exhibit similar inhibitory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine:

- Antibacterial Activity : A study on 2-piperidin-4-yl-benzimidazoles demonstrated significant antibacterial activity with low micromolar minimal inhibitory concentrations (MIC), suggesting that similar piperidine derivatives could be effective against clinically relevant bacteria .

- Neuropharmacological Studies : Research on dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors revealed their potential in treating nociceptive and neuropathic pain, highlighting the therapeutic promise of piperidine derivatives in pain management .

- Synthesis and Modification : Advances in synthetic methodologies have allowed for the development of various piperidine derivatives with enhanced biological activities. For instance, hydrogenation processes have been optimized to yield compounds with improved selectivity and efficacy in pharmacological applications .

Comparative Analysis

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-4-yl)pyrimidine | Contains a pyrimidine ring | Exhibits different biological activity profiles |

| 1-(Piperidin-4-yl)-1H-pyrazole | Pyrazole ring instead | Potential anti-inflammatory properties |

| N-Methylpiperidin-4-amine | Methylated piperidine | Enhanced lipophilicity |

Propriétés

IUPAC Name |

2-(2-piperidin-4-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUJDNHHQKEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672946 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001754-72-8 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.